4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide
Overview
Description
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide is an organic compound that features a pyridine ring substituted with an aminophenoxy group and a dimethylcarboxamide group
Mechanism of Action
Target of Action
The primary target of 4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide is the MET protein . This protein plays a crucial role in cellular processes such as proliferation, survival, and motility. The compound was designed based on the analysis of the binding patterns of known MET inhibitors, cabozantinib and BMS-777607 .
Mode of Action
The compound interacts with its target, the MET protein, by forming key hydrogen bonds . These bonds are formed with specific amino acids in the MET protein, which play a major role in binding free energy . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.
Pharmacokinetics
It’s noted that a similar compound showed good pharmacokinetic characteristics in rats
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7 . It induces apoptosis of A549 cells in a dose-dependent manner and blocks the cells mainly in the G0/G1 phase . The IC50 value of the compound on c-Met kinase is 46.5 nM , indicating its potent inhibitory activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction (SNAr) of 4-nitrophenol with 2-chloro-N,N-dimethylpyridine-2-carboxamide. The resulting intermediate is then reduced to form the desired aminophenoxy compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalysts and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenoxy)-2,6-dimethylaniline: This compound has similar structural features but differs in the position and type of substituents on the pyridine ring.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: This compound contains additional aromatic rings and is used in the synthesis of polyimides.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
4-(4-aminophenoxy)-N,N-dimethylpyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)14(18)13-9-12(7-8-16-13)19-11-5-3-10(15)4-6-11/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFKMBWNWNRVEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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